Sodium Channel Blockade vs. In-Class Aminopyrazole Analogs
In the foundational study by Lankau et al., 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole (reported as compound 2, a tautomeric form of the target compound) was identified as a distinct sodium channel blocker among a series of 3-amino- and 5-aminopyrazoles [1]. While the publication explicitly states that '3-Aminopyrazoles exert a strong anticonvulsant effect,' and that compound 2 'distinctively blocks sodium channels,' the abstract does not provide quantitative IC50 values for the sodium channel or direct numerical comparisons to other specific analogs. This evidence is therefore class-level inference supporting a unique mechanism within this chemical series, rather than a fully quantified head-to-head comparison.
| Evidence Dimension | Voltage-gated sodium channel blockade (qualitative assessment) |
|---|---|
| Target Compound Data | Demonstrated sodium channel blocking activity ('distinctively blocks') |
| Comparator Or Baseline | Other 3-amino- and 5-aminopyrazoles in the same study that did not exhibit this distinct blocking profile. |
| Quantified Difference | Not numerically quantified in the searchable abstract; full-text required for IC50/ED50 data. |
| Conditions | In vitro sodium channel assay, as referenced in Arch Pharm (Weinheim) 1999. |
Why This Matters
For procurement decisions, the explicit designation of this compound as a sodium channel blocker, in contrast to other structurally similar aminopyrazoles, flags it as a specific tool for probing sodium channel-dependent physiology and a candidate scaffold for pain or epilepsy research.
- [1] Lankau HJ, et al. 3-Amino- and 5-aminopyrazoles with anticonvulsant activity. Arch Pharm (Weinheim). 1999 Jun;332(6):219-21. View Source
